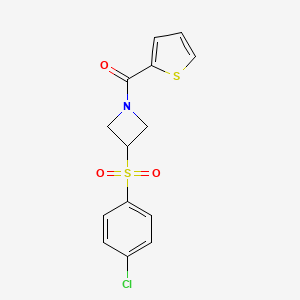

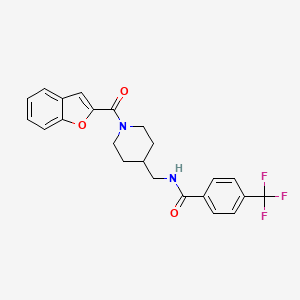

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The chemical compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a versatile material used in scientific research1. Its unique structure allows for diverse applications, including drug development, materials synthesis, and catalysis1.

Synthesis Analysis

While specific synthesis methods for this compound are not readily available, related compounds such as 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters2. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes2.

Molecular Structure Analysis

The molecular structure of(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is not explicitly provided in the search results. However, its unique structure is noted to allow for diverse applications in scientific research1.Chemical Reactions Analysis

Specific chemical reactions involving(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone are not detailed in the search results. However, structurally related 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives have been explored in the discovery of potent antiproliferative compounds targeting tubulin2.Physical And Chemical Properties Analysis

The physical and chemical properties of(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone are not detailed in the search results.Scientific Research Applications

Synthesis and Reactivity

- The reactivity of similar sulfonyl azetidinyl compounds towards sulfur- and oxygen-containing nucleophiles under basic and acidic conditions has been studied to facilitate the functionalization of 2-acyl-benzo[b]thiophene derivatives. This method allows for an easy two-step functionalization process, highlighting the compound's utility in synthesizing complex heterocyclic structures (Pouzet et al., 1998).

Biological and Pharmacological Potencies

- The design and synthesis of 2-azetidinones scaffolds, including compounds with sulfonyl rings, have attracted attention due to their significant biological and pharmacological activities. The synthesis of substituted azetidinones derived from a dimer of Apremilast, for example, emphasizes the relevance of these structures in medicinal chemistry, showcasing their potential in drug development and therapeutic applications (Jagannadham et al., 2019).

Antimicrobial Activity

- A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives synthesized by reacting certain precursors with benzene sulfonyl chloride revealed significant antibacterial and antifungal activities. This underscores the compound's relevance in developing new antimicrobial agents, where its structural framework plays a critical role in determining its efficacy (Shah et al., 2014).

Antiviral and Antifungal Prospects

- Synthesis and evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides for antiviral activity against the tobacco mosaic virus further exemplify the utility of sulfonyl-containing compounds in addressing viral diseases. This research path provides insights into designing molecules with potential antiviral properties, leveraging the structural attributes of compounds like (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone (Chen et al., 2010).

Structural Characterization and Theoretical Studies

- Advanced studies involving density functional theory (DFT) and docking analyses have been conducted to characterize the structural, electronic, and interaction properties of similar compounds. These investigations provide a foundation for understanding the compound's behavior in biological systems and its interaction with biological targets, facilitating the design of more effective therapeutic agents (Shahana & Yardily, 2020).

Safety And Hazards

Specific safety and hazard information for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is not provided in the search results.

Future Directions

The future directions for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone are not explicitly mentioned in the search results. However, its unique structure allows for diverse applications, suggesting potential for further exploration in areas such as drug development, materials synthesis, and catalysis1.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or refer to primary literature for more detailed and comprehensive information.

properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S2/c15-10-3-5-11(6-4-10)21(18,19)12-8-16(9-12)14(17)13-2-1-7-20-13/h1-7,12H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXJKTSTGRVKBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383293.png)

![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2383298.png)

![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)

![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)

![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)

![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethoxybenzamide](/img/structure/B2383313.png)

![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)